5-(Benzenesulfonamido)-2-hydroxybenzoic acid
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Overview
Description
5-(Benzenesulfonamido)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonamido)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the hydroxybenzoic acid to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonamido)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-(Benzenesulfonamido)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound has shown promise as an anticancer and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar sulfonamide functionality.
2-Hydroxybenzoic acid (Salicylic acid): Shares the hydroxybenzoic acid moiety but lacks the sulfonamide group.
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
Uniqueness
5-(Benzenesulfonamido)-2-hydroxybenzoic acid is unique due to the combination of the benzenesulfonamide and hydroxybenzoic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(benzenesulfonamido)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c15-12-7-6-9(8-11(12)13(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14-15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILBGFSRCCTLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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